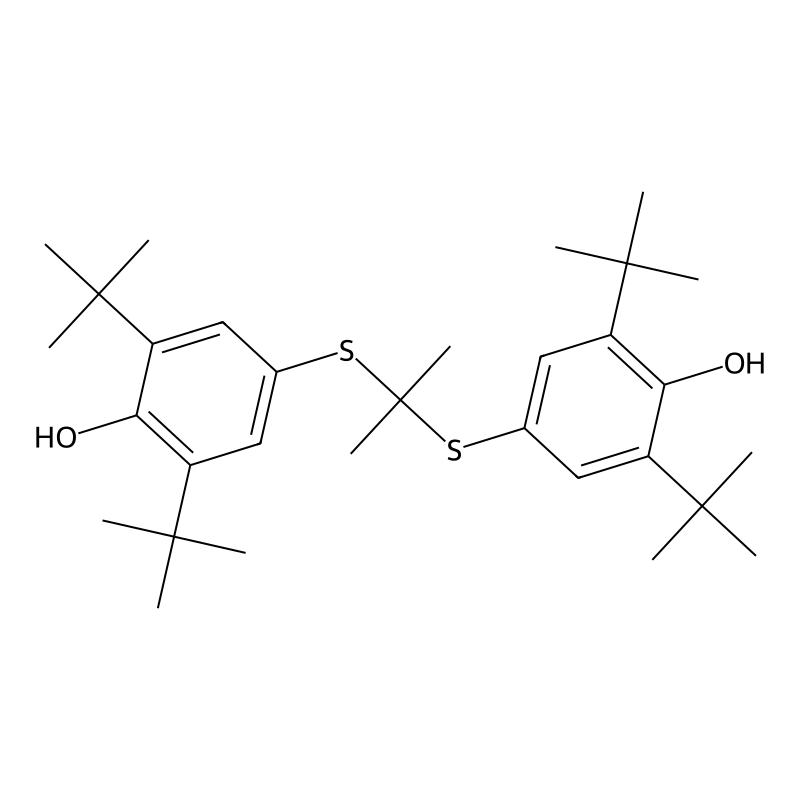

Probucol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action: LDL Catabolism & Antioxidant Effects

Probucol's mechanism for lowering LDL-C is distinct from statins and does not rely on the LDL receptor (LDLR). Instead, it appears to modify the LDL particle itself, facilitating its clearance via alternative pathways.

- Receptor-Independent LDL Catabolism: Studies indicate that this compound increases the fractional catabolic rate of LDL. This was demonstrated in LDL receptor-deficient rabbits, where this compound treatment enhanced the fractional catabolic rate of LDL by 40% to 50% [1]. Furthermore, when LDL from this compound-treated animals was injected into untreated animals, it was cleared more rapidly [1]. This suggests that this compound alters the metabolic properties of the LDL particle, making it more prone to catabolism even in the absence of functional LDL receptors [1] [2].

- Inhibition of LDL Oxidation: this compound is a powerful antioxidant that prevents the oxidative modification of LDL [1] [3] [2]. Oxidized LDL (Ox-LDL) is readily taken up by macrophages, leading to foam cell formation, a key event in early atherosclerosis. By integrating into the LDL particle, this compound protects it from oxidation, thereby inhibiting this pathogenic process [1] [2]. In LDL receptor-deficient mice, this compound treatment resulted in lag times for ex vivo LDL oxidation exceeding 1400 minutes, demonstrating profound antioxidant protection [3].

The table below summarizes the core mechanisms and key experimental evidence.

| Mechanism | Biological Effect | Key Experimental Models & Findings |

|---|---|---|

| Enhanced LDL Catabolism | Increases fractional catabolic rate of LDL via non-LDL receptor pathways [1] [2]. | LDL Receptor-deficient rabbits: 40-50% increase in LDL fractional catabolic rate [1]. |

| Antioxidant Action | Prevents oxidative modification of LDL, inhibiting foam cell formation [1] [3]. | In vitro & Human LDL: LDL isolated from this compound-treated patients resists oxidation [1]. |

| Impact on HDL Metabolism | Lowers HDL-C levels by inhibiting ABCA1-mediated cholesterol efflux and enhancing CETP activity [4] [2]. | Human & Animal Models: Reduces HDL-C by up to 30%; inhibits ABCA1 transport; increases preβ1-HDL [4] [2]. |

| ABCA1-Independent Efflux | Promotes nascent HDL (nHDL) formation and cholesterol efflux from foam cells via an ABCA1-independent pathway [4]. | THP-1 Foam Cells: Induces release of cholesterol-containing nHDL particles (>7 nm diameter) without ABCA1 activity [4]. |

Complex & Paradoxical Effects on Cholesterol Transport

This compound has complex, sometimes paradoxical, effects on cellular cholesterol transport and HDL biology.

- Inhibition of ABCA1 Efflux: this compound is a known inhibitor of the ATP-binding cassette transporter A1 (ABCA1), a key protein in transporting cellular cholesterol to lipid-poor apolipoprotein A-I to form nascent HDL [4] [2]. This mechanism contributes to its HDL-lowering effect.

- Novel ABCA1-Independent Pathway: Recent research has uncovered that in macrophage foam cells, this compound can still induce the formation and release of small, nascent HDL particles and promote cholesterol efflux through an ABCA1-independent pathway [4]. This pathway is specific to foam cells and is not observed in non-foam cells, suggesting a unique role in atherosclerotic environments [4].

- Overall Reverse Cholesterol Transport (RCT): Despite lowering HDL-C levels, the net effect on reverse cholesterol transport may not be negative. By enhancing cholesteryl ester transfer protein (CETP) activity and hepatic HDL uptake via scavenger receptor class B type I (SR-BI), this compound may potentially increase the overall flux of cholesterol from peripheral tissues to the liver [2].

The following diagram illustrates the multifaceted cellular mechanisms of this compound.

This compound's multi-target mechanism on cholesterol transport.

Experimental Models & Key Findings

Research using various models has revealed important, and sometimes conflicting, insights into this compound's anti-atherogenic potential.

| Experimental Model | Protocol / Treatment | Key Findings |

|---|---|---|

| LDLR-/- Mice [3] | Fed high (0.5%) or low (0.025%) dose this compound, with/without vitamin E, for 6-26 weeks. | Strongly increased aortic lesions (1.3 to 3.7-fold); provided strong LDL antioxidant protection but reduced HDL-C. |

| ApoE KO Mice [5] | Fed high-fat diet with this compound (0.004-0.1%) for 10 weeks, then subjected to MCAO. | Reduced cerebral infarct size, improved neurological function; lowered cholesterol and exhibited anti-neuroinflammatory effects. |

| HK-2 Renal Cells [6] | Pretreated with this compound (20 μmol/L) or LOX-1 inhibitor, then stimulated with Ox-LDL (50 μg/ml). | Inhibited Ox-LDL-induced EMT; reduced LOX-1, ROS, and suppressed ERK/p38 MAPK signaling. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key methodologies from the cited literature.

Studying ABCA1-Independent Efflux in Foam Cells [4]

- Cell Line: THP-1 human monocytes, differentiated into macrophages and converted to foam cells.

- Treatment: Incubation with this compound.

- Efflux Measurement: Cholesterol efflux is quantified using radiolabeled or fluorescent cholesterol.

- nHDL Analysis: The size and composition of released nascent HDL particles are characterized using techniques like gel filtration chromatography or native gel electrophoresis (particles >7 nm).

- ABCA1 Dependence: The role of ABCA1 is confirmed using specific inhibitors or siRNA knockdown.

Evaluating Anti-inflammatory Effects in Microglia [5]

- Cell Model: Murine BV2 microglial cells or primary mouse microglia.

- Inflammation Induction: Cells are exposed to bacterial lipopolysaccharide (LPS).

- This compound Pre-treatment: Cells are pretreated with this compound (1, 5, 10 μmol/L) prior to LPS challenge.

- Readouts:

- Secreted Factors: NO production (Griess assay), PGE2, IL-1β, and IL-6 levels (ELISA).

- Signaling Pathways: Protein expression and phosphorylation of NF-κB, MAPK, and AP-1 pathway components (western blot).

Investigating Renal EMT Protection [6]

- Cell Line: Human renal proximal tubular epithelial cells (HK-2).

- Injury Induction: Stimulation with Ox-LDL (0-100 μg/ml) to induce epithelial-mesenchymal transition (EMT).

- Intervention: Pre-treatment with this compound (20 μmol/L) or the LOX-1 inhibitor polyinosinic acid.

- Measurements:

- EMT Markers: Protein expression of E-cadherin (epithelial marker) and α-SMA (mesenchymal marker) via western blot.

- Oxidative Stress: Intracellular ROS activity measured with DCFH-DA fluorescent probe.

- Signaling: Phosphorylation/activation of ERK and p38 MAPK (western blot).

Conclusion and Research Outlook

This compound's mechanism is multifaceted, involving receptor-independent LDL catabolism, potent antioxidant effects, and complex modulation of cellular cholesterol efflux—including a newly discovered ABCA1-independent pathway in foam cells [1] [4] [2]. Despite its HDL-lowering effect, the net result on atherosclerosis may be influenced by its overall impact on reverse cholesterol transport and oxidative stress [2].

The conflicting animal data—where this compound inhibits atherosclerosis in some models but promotes it in others—highlights that its efficacy is highly context-dependent, possibly related to species-specific differences in HDL metabolism or drug handling [3]. Ongoing research continues to explore its potential in areas like ischemic stroke and Alzheimer's disease, leveraging its antioxidant and anti-inflammatory properties [5] [2].

References

- 1. Studies on the mechanism of action of this compound - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. Effect of this compound on LDL oxidation and atherosclerosis in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Mechanism of this compound in Foam Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits LPS-induced microglia activation and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of this compound on Ox-LDL-induced epithelial ... [spandidos-publications.com]

Comprehensive Technical Analysis: Probucol's Antioxidant Properties and Neuroprotective Mechanisms in Neurodegenerative Diseases

Introduction to Probucol and Its Relevance to Neurodegenerative Diseases

This compound, a historic bisphenol compound initially developed as a lipid-lowering medication, has emerged as a promising multi-target therapeutic candidate for neurodegenerative diseases due to its potent antioxidant and anti-inflammatory properties. Originally used for cardiovascular diseases and xanthomas, this compound's therapeutic potential has expanded to neurodegenerative disorders based on compelling preclinical evidence demonstrating its ability to address multiple pathological processes simultaneously. The complex pathologies of neurodegenerative diseases—including protein aggregation, oxidative stress, neuroinflammation, and blood-brain barrier (BBB) dysfunction—necessitate such multi-target approaches, positioning this compound as a valuable candidate for drug repurposing given its established safety profile and known pharmacokinetics. [1]

The escalating global health burden of neurodegenerative diseases associated with aging populations has intensified the search for effective pharmacotherapies. Neurodegenerative conditions typically manifest in response to central nervous system insults characterized by chronic disruptions of cerebral microvasculature, accumulation of misfolded proteins, inflammation, and oxidative stress. The brain's particular vulnerability to oxidative damage stems from several factors: enrichment of oxidizable polyunsaturated fatty acids, accumulation of calcium and glutamate, substantial mitochondrial abundance, significant aerobic metabolism coupled with modest antioxidant defense, notable presence of redox-active transition metals, and susceptibility to neurotransmitter auto-oxidation and RNA oxidation. This combination of factors creates an environment where oxidative stress can readily overwhelm endogenous protective mechanisms, initiating and propagating neuronal damage. [1]

Molecular Mechanisms of Action

Antioxidant Pathways and Oxidative Stress Modulation

This compound exerts robust antioxidant effects through multiple complementary mechanisms that collectively reduce oxidative damage in neural tissues:

Activation of Keap1/Nrf2 Pathway: Research has demonstrated that this compound promotes the dissociation of the Keap1/Nrf2 complex, allowing Nrf2 to accumulate in the nucleus and activate transcription of antioxidant response element (ARE)-driven genes. This pathway activation leads to increased expression of crucial antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and heme oxygenase-1 (HO-1). This mechanism was clearly validated in D-galactose-induced aging models, where this compound treatment significantly enhanced both mRNA and protein levels of these antioxidant enzymes while reducing markers of oxidative damage including ROS and malondialdehyde (MDA). [2]

Direct Free Radical Scavenging: As a phenolic compound, this compound functions as a direct radical scavenger, neutralizing reactive oxygen and nitrogen species before they can damage cellular components. This activity is particularly effective against lipid peroxidation chain reactions, protecting the abundant polyunsaturated fatty acids in neuronal membranes from oxidative degradation. [1]

Modulation of Oxidant-Generating Systems: this compound demonstrates inhibitory effects on several oxidant-generating enzymes and pathways, including NADPH oxidase systems that represent major sources of superoxide production in neural tissues. Additionally, this compound regulates the expression of inducible nitric oxide synthase (iNOS), reducing excessive production of nitric oxide and subsequent formation of peroxynitrite, a potent oxidant and nitrating agent. [3]

Table 1: this compound's Effects on Key Antioxidant Parameters in Preclinical Models

| Parameter | Effect of this compound | Experimental Model | Reference |

|---|---|---|---|

| ROS levels | Significant reduction | D-gal-induced aging mice | [2] |

| Lipid peroxidation (MDA) | Marked decrease | Aβ1–40-injected mice | [4] |

| SOD activity | Enhanced in plasma and brain | D-gal-induced aging mice | [2] |

| GSH-Px activity | Increased in plasma and brain | D-gal-induced aging mice | [2] |

| HO-1 expression | Upregulated at mRNA and protein levels | D-gal-induced aging mice | [2] |

Anti-inflammatory Mechanisms and Microglial Modulation

This compound demonstrates potent anti-inflammatory properties that significantly impact neuroinflammatory processes central to neurodegenerative disease progression:

Suppression of Microglial Activation: In both primary mouse microglia and murine BV2 microglial cells, this compound pretreatment dose-dependently inhibited LPS-induced activation, reducing production of pro-inflammatory mediators including NO, PGE2, IL-1β, and IL-6. These inhibitory effects occurred at the transcriptional level and were associated with downregulation of key inflammatory signaling pathways. The suppression of microglial activation contributed to reduced neuroinflammation and improved outcomes in cerebral ischemia models. [5]

Modulation of Inflammasome Activity: this compound has been shown to reduce NLRP3 inflammasome-dependent pyroptosis, a pro-inflammatory form of programmed cell death implicated in vascular dementia. Through inhibition of the Syk/ROS pathway, this compound attenuates the assembly and activation of the NLRP3 inflammasome complex, consequently reducing caspase-1 activation and maturation of pro-inflammatory cytokines IL-1β and IL-18. This mechanism was demonstrated to protect against neuronal injury in chronic cerebral hypoperfusion models. [6]

Regulation of Major Inflammatory Signaling Pathways: The anti-inflammatory effects of this compound involve interference with multiple signaling cascades:

- NF-κB pathway: this compound inhibits NF-κB activation, reducing transcription of pro-inflammatory genes

- MAPK pathway: Modulation of MAPK signaling attenuates inflammatory responses

- AP-1 pathway: Suppression of AP-1 activation further contributes to anti-inflammatory effects [5]

Blood-Brain Barrier Protection and Vascular Effects

The integrity and function of the blood-brain barrier represents a critical therapeutic target in neurodegenerative diseases, and this compound demonstrates significant protective effects:

Preservation of Tight Junction Proteins: this compound maintains proper localization and expression of tight junction proteins including zonula occludens (ZO) proteins ZO-1 and ZO-2 as well as occludin. This effect preserves the physical barrier function of the BBB, reducing leakage of potentially neurotoxic components from the systemic circulation into the brain parenchyma. In ischemia-induced models of BBB dysfunction, this compound attenuated sphingosine 1-phosphate signaling and inactivation of signal transducer and activator of transcription 3, mechanisms crucial for maintaining tight junction integrity. [1]

Protection Against Endothelial Dysfunction: this compound enhances endothelial cell function and survival through multiple mechanisms. It inhibits expression of proapoptotic genes such as caspase-3 and Bax while promoting expression of Bcl-2 and endothelial nitric oxide synthase, genes involved in cell survival. Additionally, this compound reduces cholesterol overload within endothelial cells, mitigating excessive mitochondrial and endoplasmic reticulum stress that contributes to oxidative damage and inflammation. [1]

Attenuation of BBB-Disrupting Inflammation: this compound counteracts the effects of inflammatory mediators that disrupt BBB integrity, including IL-1β, IL-6, IL-9, IL-17, CLL2, TNF-α, and IFN-γ. These cytokines have been shown to induce BBB dysfunction by downregulating expression of tight junction proteins and disrupting their translocation, effects that are ameliorated by this compound treatment. [1]

Metabolic and Synaptic Effects

Beyond its direct antioxidant and anti-inflammatory properties, this compound influences several metabolic and synaptic processes relevant to neuronal health and function:

Cholesterol Homeostasis and Reverse Cholesterol Transport: While this compound reduces HDL cholesterol levels, this effect reflects accelerated reverse cholesterol transport rather than impaired cholesterol efflux. This compound activates cholesteryl ester transfer protein (CETP), increasing transfer of cholesterol esterified from HDL to apoB-containing lipoproteins. Simultaneously, it enhances expression of hepatic scavenger receptor class B type I (SR-BI), promoting excretion of cholesterol into bile and feces. This enhanced reverse cholesterol transport may contribute to reduced accumulation of cholesterol in neural tissues. [1] [7]

Synaptic Protection and Plasticity Enhancement: this compound treatment has been demonstrated to protect against synaptic impairment and enhance synaptic plasticity. In various models, this compound administration increased spine density and dendritic branching, improved long-term potentiation (LTP), and enhanced expression of PSD95, a crucial protein for synaptic function and stability. These effects on synaptic structure and function correlate with improved cognitive performance in behavioral tests. [8]

Regulation of Brain Insulin Resistance: In high-fat diet-induced obesity models, this compound specifically alleviated hippocampal insulin resistance without affecting systemic glucose homeostasis or insulin sensitivity. This brain-specific improvement in insulin signaling occurred independently of changes in body weight, serum cholesterol, or systemic oxidative stress, suggesting a direct central effect of this compound on neuronal insulin pathways. [3]

Preclinical Evidence Summary

Table 2: Summary of Key Preclinical Findings for this compound in Neurodegenerative Conditions

| Disease Model | Key Findings | Proposed Mechanisms | Reference |

|---|---|---|---|

| Alzheimer's Disease (Aβ injection model) | Improved cognitive function; Reduced hippocampal lipid peroxidation; Prevented synaptophysin decrease | Antioxidant protection; Synaptic preservation; Reduced acetylcholinesterase activity | [4] |

| Aging (D-galactose model) | Reversed cognitive deficits; Reduced neuronal loss; Enhanced synaptic plasticity | Keap1/Nrf2 pathway activation; Increased antioxidant enzymes; Reduced oxidative stress markers | [2] [8] |

| Vascular Dementia (2-VO model) | Improved cognitive impairment; Reduced neuronal damage; Attenuated oxidative stress and apoptosis | Syk/ROS pathway inhibition; Reduced NLRP3-dependent pyroptosis; Anti-inflammatory effects | [6] |

| Cerebral Ischemia (MCAO model) | Decreased infarct volume; Improved neurological function; Reduced pro-inflammatory mediators | Inhibition of microglial activation; Suppression of NF-κB, MAPK, and AP-1 pathways | [5] |

| High-Fat Diet Model | Mitigated cognitive and social impairments; Alleviated hippocampal insulin resistance | Regulation of brain redox status; Improved neuronal insulin sensitivity | [3] |

Experimental Design and Methodologies

In Vivo Models and Treatment Protocols

Animal models representing various aspects of neurodegenerative pathology have been employed to evaluate this compound's neuroprotective effects:

D-galactose-Induced Aging Model: Subcutaneous injection of D-galactose (100 mg/kg) once daily for 6-8 weeks to induce accelerated aging, followed by this compound administration (typically 10-30 mg/kg/day, intraperitoneally or orally) for 2-6 weeks. This model produces oxidative stress, cognitive deficits, and neuronal loss that can be assessed through behavioral tests and biochemical analyses. [2] [8]

Amyloid-β-Induced Alzheimer's Model: Intracerebroventricular injection of aggregated Aβ1–40 (400 pmol/site) in mice, followed by this compound treatment (10 mg/kg, i.p.) once daily for 2 weeks. This model allows evaluation of this compound's effects on Aβ-induced synaptic and behavioral impairments, with assessment of cognitive function, synaptic protein levels, and oxidative stress parameters. [4]

Chronic Cerebral Hypoperfusion Model: Bilateral common carotid artery occlusion (2-VO) in rats to induce vascular dementia-like pathology, followed by this compound administration (3.5 mg/kg/day, intragastrically) for 8 weeks. This approach enables investigation of this compound's effects on cognitive impairment, neuronal damage, oxidative stress, and cell death pathways associated with reduced cerebral blood flow. [6]

Cerebral Ischemia Models: Middle cerebral artery occlusion (MCAO) in normal and hyperlipidemic (ApoE KO) mice, with this compound pretreatment (3-30 mg/kg/day, orally) for 4 days to 10 weeks depending on the study design. These models permit assessment of this compound's effects on infarct volume, neurological function, and neuroinflammatory responses following ischemic insult. [5]

Behavioral Assessment Methods

Comprehensive behavioral testing batteries are employed to evaluate cognitive and motor functions in preclinical models:

Morris Water Maze (MWM): Standard protocol consisting of 4-5 days of training trials followed by a probe test on day 5 or 6 to assess spatial learning and memory. Key parameters include escape latency during training, time spent in target quadrant, and platform crossings during probe test. [2] [6] [8]

Passive Avoidance Test: Utilized to evaluate retention memory through a 24-hour retention trial following a training session. Parameters measured include latency to enter the dark compartment and number of memory errors. [2]

Novel Object Recognition Test: Employed to assess recognition memory through calculation of discrimination index between novel and familiar objects. [4] [8]

Contextual Fear Conditioning: Used to evaluate associative learning and memory by measuring freezing behavior in response to context previously paired with footshock. [8]

Three-Chamber Social Approach Test: Utilized to assess sociability and social novelty preference through measurement of interaction time with unfamiliar versus familiar mice. [3]

Biochemical and Molecular Analyses

Standardized biochemical assays and molecular techniques are employed to elucidate this compound's mechanisms of action:

Oxidative Stress Markers: Measurement of ROS production (using DCFDA fluorescence), lipid peroxidation (through MDA quantification with TBARS assay), and protein oxidation markers. [2]

Antioxidant Enzyme Activities: Assessment of SOD activity (using pyrogallol autoxidation or WST-1 methods), GSH-Px activity (via NADPH oxidation coupled to glutathione reductase), and catalase activity (measuring H₂O₂ decomposition). [2]

Western Blot Analysis: Standard protocols for protein extraction, SDS-PAGE separation, transfer to membranes, and immunodetection using antibodies against target proteins including Nrf2, Keap1, HO-1, SOD, NF-κB, MAPK pathway components, and synaptic markers like PSD95. [2] [6]

Histopathological Examinations: Hematoxylin and eosin (H&E) staining for general morphological assessment, Nissl staining for neuronal integrity, TUNEL assay for apoptosis detection, and immunofluorescence for specific protein localization and quantification. [2] [6]

RNA Sequencing and qRT-PCR: Transcriptomic analysis to identify differentially expressed genes following this compound treatment, with validation through quantitative reverse transcription polymerase chain reaction. [8]

Signaling Pathway Visualization

The following diagram illustrates this compound's primary neuroprotective mechanisms and their interrelationships:

Probucel's multifaceted neuroprotective mechanisms involve coordinated antioxidant, anti-inflammatory, and blood-brain barrier protective effects.

The diagram above illustrates how probucel simultaneously targets multiple pathological processes in neurodegenerative diseases through three primary mechanisms: (1) activation of the Keap1/Nrf2 antioxidant pathway leading to enhanced expression of protective enzymes; (2) suppression of neuroinflammatory responses through inhibition of microglial activation, inflammasome formation, and pro-inflammatory signaling pathways; and (3) preservation of blood-brain barrier integrity through protection of endothelial cells and tight junction proteins. These complementary actions collectively contribute to probucel's neuroprotective effects and cognitive improvement in various preclinical models.

Conclusion and Research Perspectives

This compound represents a promising multi-target therapeutic candidate for neurodegenerative diseases, demonstrating efficacy across various preclinical models through complementary mechanisms involving antioxidant, anti-inflammatory, and vascular protective effects. The convergence of these actions on multiple pathological processes positions this compound favorably compared to single-target approaches, particularly given the complex, multifactorial nature of neurodegenerative conditions. [1]

Several research gaps remain to be addressed in future studies. While preclinical evidence is compelling, well-designed clinical trials are needed to validate these findings in human populations. Further investigation into this compound's pharmacokinetics and brain bioavailability would inform dosing strategies for neurological applications. The potential differential effects across various neurodegenerative conditions and disease stages warrants systematic evaluation. Additionally, exploration of this compound in combination therapies with other neuroprotective agents may reveal synergistic benefits. [1] [7]

The drug repurposing approach for this compound offers distinct advantages, including established safety profiles and manufacturing processes, potentially accelerating translational timelines. However, careful consideration of dosing regimens and potential side effects—particularly QT interval prolongation and HDL reduction—will be essential for clinical development. Emerging delivery systems, including nanoparticle-based formulations, may enhance this compound's therapeutic index by improving bioavailability and targeted delivery while minimizing systemic exposure. [7]

References

- 1. The therapeutic potential of this compound and ... [translationalneurodegeneration.biomedcentral.com]

- 2. This compound, a “non-statin” cholesterol-lowering drug ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound mitigates high-fat diet-induced cognitive and ... [frontiersin.org]

- 4. This compound, a lipid-lowering drug, prevents cognitive and ... [sciencedirect.com]

- 5. This compound inhibits LPS-induced microglia activation and ... [nature.com]

- 6. This compound protects against brain damage caused by intra ... [aging-us.com]

- 7. Impact of this compound on xanthoma reduction and its role in ... [oaepublish.com]

- 8. Effects and mechanisms of this compound on aging-related ... [sciencedirect.com]

Probucol pharmacokinetics absorption half-life

Probucol Pharmacokinetics at a Glance

| Parameter | Value / Characteristics | Key Contextual Notes |

|---|---|---|

| Oral Absorption | Limited and erratic; enhanced by food [1] [2] | Low and variable; a single 250 mg dose reaches peak concentration at ~18 hours [1]. |

| Bioavailability | Very low (2% - 8%); can be significantly improved with advanced formulations [3] [4] | Standard formulation bioavailability is poor; solid dispersion systems markedly increase absorption [4]. |

| Distribution | Extensive tissue distribution; accumulates in adipose tissue [1] [2] | Adipose tissue concentrations can be 100x plasma levels [2]. |

| Half-Life (Single Dose) | 50 - 62 hours (initial) [1] | — |

| Half-Life (Steady-State) | ~98 hours [1] | — |

| Time to Steady-State | 3 to 4 months of daily dosing [1] | — |

| Elimination | Primarily fecal (84%); minimal renal excretion (1.9%) [1] | — |

Formulation Strategies to Enhance Bioavailability

Advanced formulation strategies can significantly improve this compound's poor absorption, as demonstrated by the following experimental data.

| Formulation Type | Key Findings & Bioavailability Outcome | Experimental Context |

|---|

| Solid Dispersion with PVP [4] | Marked increase in dissolution and bioavailability; AUC increased proportionally with PVP ratio [4]. | Model: Rabbits Dose: Disks containing 15-500 mg this compound Mechanism: Creates supersaturated solution for enhanced absorption [4]. | | Phospholipid Complex [3] | Improved dissolution and pharmacokinetic profile [3]. | Method: Solvent-evaporation and co-grinding to form a complex with phospholipids [3]. |

Experimental Protocols from Key Studies

Here are the methodologies from two pivotal studies that investigated this compound's effects.

1. Protocol: Enhanced Bioavailability via Solid Dispersion Systems [4]

- Objective: To evaluate the dissolution and bioavailability of this compound from solid dispersion systems with Polyvinylpyrrolidone (PVP).

- Methodology:

- Preparation: Solid dispersion disks were prepared by melting and cooling mixtures of this compound and PVP in various weight ratios (e.g., 1:9 this compound:PVP).

- In Vitro Dissolution: Dissolution testing was performed using J.P. XV disintegration media No. 1 (pH 1.2) and No. 2 (pH 6.8).

- In Vivo Pharmacokinetics: Disks were administered to rabbits. Plasma concentrations of this compound were measured over time to determine key parameters like AUC (Area Under the Curve) and half-life.

- Key Outcome: The 1:9 this compound:PVP solid dispersion system showed supersaturated dissolution and resulted in a marked increase in AUC and a shorter half-life (12 h vs. 35 h with this compound alone) [4].

2. Protocol: Neuroprotective Effects in a Senescent Mouse Model [5]

- Objective: To investigate whether this compound ameliorates cognitive deficits and neuronal loss in a D-galactose (D-gal)-induced aging mouse model.

- Methodology:

- Animal Model: Mice were treated with D-gal to induce oxidative stress and aging-like symptoms.

- Drug Treatment: Mice were intraperitoneally administered this compound for 6 consecutive weeks.

- Behavioral Tests: Spatial learning and memory were assessed using the Morris Water Maze (MWM) and passive avoidance tests.

- Biochemical & Molecular Analysis: After sacrifice, the following were performed:

- Histological examination (H&E and Nissl staining) of hippocampal neurons.

- Measurement of oxidative stress markers (ROS, MDA) and antioxidant enzyme activities (SOD, GSH-PX).

- Western blotting to analyze the Keap1/Nrf2 signaling pathway.

- Key Outcome: this compound treatment improved cognitive performance, reduced neuronal loss, alleviated oxidative stress, and activated the protective Keap1/Nrf2 pathway [5].

Mechanisms of Action & Signaling Pathways

This compound's activity, particularly in neurodegenerative research, is linked to several key mechanisms. The following diagram illustrates the Keap1/Nrf2 pathway, a primary mechanism for its antioxidant effects.

This compound activates the Keap1/Nrf2 antioxidant pathway.

Beyond this pathway, this compound has other relevant mechanisms:

- Mitophagy Enhancement: An AI-guided screen identified this compound as an enhancer of mitophagy (clearance of damaged mitochondria). It functioned independently of the classic PINK1/Parkin pathway and its effects depended on ABCA1 and interactions with lipid droplets [6].

- Blood-Brain Barrier (BBB) Protection: this compound helps preserve BBB integrity by protecting endothelial cells, reducing oxidative stress, and attenuating neuroinflammation, which is significant for its potential application in neurodegenerative diseases [7].

Key Considerations for Researchers

- Clinical Status: this compound's use is now largely confined to Japan and China for specific hyperlipidemias. It was discontinued in many Western countries due to concerns over HDL-C reduction and QT interval prolongation [1] [2].

- Research Repurposing: Its potent antioxidant and anti-inflammatory properties have spurred investigations into new applications, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's [7].

- Formulation is Key: The pharmacokinetic data underscores that any development of this compound or its analogues must prioritize advanced formulation strategies to overcome its inherent poor absorption [4] [3].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - an overview [sciencedirect.com]

- 3. Pharmacokinetics of this compound in Male Rats [sciencedirect.com]

- 4. Enhanced bioavailability of this compound following the ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a “non-statin” cholesterol-lowering drug ... [pmc.ncbi.nlm.nih.gov]

- 6. An AI-guided screen identifies this compound as an enhancer of ... [pmc.ncbi.nlm.nih.gov]

- 7. The therapeutic potential of this compound and this compound analogues ... [translationalneurodegeneration.biomedcentral.com]

What is the role of Probucol in reverse cholesterol transport

Experimental Evidence & Protocols

The following table outlines key experimental approaches used to validate Probucol's role in RCT, providing a reference for researchers wishing to replicate or build upon these findings.

| Experimental Goal | Commonly Used Model/Assay | Key Methodological Details |

|---|---|---|

| Assess Cholesterol Efflux | In vitro assay with cholesterol-preloaded cells (e.g., adipocytes, macrophages) [1] | Cells are preloaded with cholesterol, then incubated with isolated lipoprotein particles (e.g., LpAI, LpAIV) from this compound-treated or control subjects. Efflux is measured by tracking radioactive or fluorescent cholesterol. |

| Evaluate Lipoprotein Particle Characterization | Isolation and analysis of apoA-I-containing lipoprotein subpopulations [1] | Plasma samples are subjected to techniques like immunoaffinity chromatography to isolate specific particle types (LpAI, LpAI:AII, etc.), followed by analysis of their lipid and protein composition. |

| Measure Key Protein Activity (LCAT, CETP) | Ex vivo activity assays [1] | Plasma from subjects pre- and post-Probucol treatment is used in standardized assays with synthetic substrates to determine the activity levels of LCAT (lectithin–cholesterol acyltransferase) and CETP. |

| Investigate In Vivo RCT and Atheroprotection | Animal models (e.g., FH models, SR-BI knockout mice, atherosclerosis-prone mice) [2] | Animals are treated with this compound or vehicle control. Outcomes measured include: atherosclerosis lesion size, xanthoma regression, fecal sterol excretion (direct RCT measure), and hepatic expression of SR-BI and other genes. |

Mechanisms of Action in Detail

This compound's effect on RCT is best understood as a multi-step process that enhances the entire pathway, from cholesterol removal in tissues to its hepatic elimination.

Diagram of this compound's multi-target enhancement of Reverse Cholesterol Transport.

Initial Efflux and HDL Remodeling: this compound creates smaller, denser HDL particles that are more effective at accepting cholesterol via the transporter ABCA1 [2] [3]. It also directly enhances the cholesterol efflux capacity of specific HDL particles like LpAI [1].

Lipoprotein Maturation and Transport: Once cholesterol is loaded onto HDL, this compound significantly boosts the activity of LCAT. This enzyme converts free cholesterol into cholesterol esters, maturing HDL into spherical particles and creating a concentration gradient that sustains further efflux [1].

Hepatic Clearance and Final Excretion: this compound completes the RCT process by increasing CETP activity, which transfers cholesterol esters from HDL back to apoB-containing lipoproteins for liver clearance [2] [4]. It also up-regulates hepatic SR-BI, a receptor that directly mediates the selective uptake of HDL cholesterol by the liver [2] [4]. This combined action efficiently channels cholesterol to the liver for excretion into bile and ultimately feces [4].

Research Implications

For researchers and drug developers, understanding this compound's mechanism offers key insights:

- HDL Function over Quantity: this compound is a prime example of why HDL functionality is a more relevant therapeutic target than HDL-C levels [5] [2]. Its clinical benefits in reducing xanthomas and cardiovascular events, despite lowering HDL-C, underscore this principle [2].

- Novel Delivery Systems: Research into nanoparticle-based this compound delivery systems is ongoing, aiming to better target atherosclerosis and inflammation [2].

- Therapeutic Repurposing: Its potent antioxidant and anti-inflammatory properties, along with its ability to protect the blood-brain barrier, have sparked interest in repurposing this compound for neurodegenerative diseases [4].

References

- 1. This compound promotes reverse cholesterol transport in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of this compound on xanthoma reduction and its role in ... [oaepublish.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The therapeutic potential of this compound and this compound analogues ... [translationalneurodegeneration.biomedcentral.com]

- 5. Beyond High-density Lipoprotein-cholesterol - PubMed Central [pmc.ncbi.nlm.nih.gov]

Probucol-Mediated ABCA1 Inhibition: Mechanisms, Assessment Methodologies, and Research Applications

Introduction and Molecular Mechanisms

Probucol is a lipid-lowering drug with a unique dual functionality, serving as both a potent antioxidant and a specific inhibitor of the ATP-binding cassette transporter A1 (ABCA1). This transporter plays a critical role in cellular cholesterol homeostasis by mediating the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I), the initial step in high-density lipoprotein (HDL) formation. The inhibition of ABCA1 by this compound creates a fascinating paradox in lipid metabolism: while it significantly lowers HDL cholesterol levels in plasma—an effect typically associated with increased cardiovascular risk—it simultaneously demonstrates anti-atherosclerotic properties and promotes regression of xanthomas and vascular lesions. This apparent contradiction has driven extensive research into the precise molecular mechanisms through which this compound modulates ABCA1 function and cellular cholesterol transport.

The molecular mechanisms by which this compound inhibits ABCA1 function are multifaceted and operate at both cellular trafficking and protein stability levels. Research demonstrates that this compound primarily impairs the translocation of ABCA1 from intracellular compartments to the plasma membrane, effectively reducing the number of functional transporters available at the cell surface to interact with lipid-poor apolipoproteins [1]. This disruption in trafficking subsequently reduces cell surface-specific binding of apoA-I, limiting its capacity to accept cellular lipids. Additionally, this compound treatment increases total cellular ABCA1 protein levels while paradoxically decreasing its activity by altering the transporter's functional state [2]. The drug renders ABCA1 resistant to calpain-mediated proteolytic degradation without affecting trypsin sensitivity, suggesting it induces specific conformational changes that protect the transporter from certain proteases while simultaneously inhibiting its lipid transport function [2]. These mechanisms collectively impair the initiation of reverse cholesterol transport, explaining the HDL-lowering effects observed with this compound treatment.

Quantitative Effects of this compound on Cholesterol Efflux

Inhibition Efficacy Across Biological Models

Table 1: this compound-Mediated Inhibition of ABCA1-Dependent Cholesterol Efflux Across Experimental Models

| Biological Model | Cell Type | Inhibition Efficacy | Key Findings | Citation |

|---|---|---|---|---|

| Murine Macrophages | J774 macrophages | Up to 80% inhibition | Impaired ABCA1 translocation to plasma membrane; reduced cholesterol oxidase-sensitive domain formation | [1] |

| Human Monocytes | THP-1 non-foam cells | 31.5±0.1% inhibition | Generation of nascent HDL particles <7nm diameter | [3] |

| Human Foam Cells | THP-1 foam cells | 18.5±0.2% inhibition | Production of cholesterol-containing nascent HDL >7nm via ABCA1-independent mechanisms | [3] |

| Human Fibroblasts | Normal skin fibroblasts | Significant inhibition (dose-dependent) | No effect on fibroblasts from Tangier disease patients (lacking functional ABCA1) | [1] |

| Hepatoma Cells | Fu5AH cells | No significant effect | Confirms specificity for ABCA1 over SR-BI mediated efflux | [1] |

| Canine Spermatozoa | Ejaculated sperm | 35% vs 54.2% capacitation (control) | Dose-dependent decrease in cholesterol efflux and tyrosine phosphorylation | [4] [5] |

This compound Dosage and Exposure Parameters

Table 2: Experimental Dosage and Exposure Parameters Across Study Systems

| Experimental System | This compound Concentration | Exposure Time | Primary Readout | Additional Notes |

|---|---|---|---|---|

| In Vitro Macrophage/ Fibroblast Studies | 10-50 μM | 2-24 hours | [3H]cholesterol efflux to apoA-I | Dose-dependent inhibition of lipid efflux and apoA-I binding |

| Canine Spermatozoa | 100-1000 μM | 2 hours | Capacitation status (CTC assay), cholesterol efflux | 100μM effective without compromising viability; 1000μM toxic |

| Bovine Mammary Epithelial Cells | 10-50 μM | 2-4 hours | [3H]cholesterol efflux to apoA-I | Reduced efflux in Transwell system (apical and basolateral) |

| Membrane Binding Studies | 10-50 μM | 30-60 minutes | 125I-apoA-I binding displacement | Reduced apoA-I binding affinity to plasma membrane vesicles |

The data reveal that this compound's inhibitory effects exhibit significant cell-type dependency and functional state variability. Notably, foam cells demonstrate substantial resistance to complete ABCA1 inhibition compared to non-foam cells, suggesting the emergence of compensatory mechanisms in cholesterol-laden cells [3]. This differential inhibition efficacy has important implications for understanding the drug's pharmacological effects in atherosclerotic lesions, where foam cells predominate. The persistence of cholesterol efflux in this compound-treated foam cells indicates the involvement of ABCA1-independent pathways that become functionally relevant under specific pathological conditions, potentially explaining the disconnect between HDL reduction and antiatherogenic effects observed with this compound therapy.

Experimental Protocols for Assessing ABCA1 Inhibition

Cellular Cholesterol Efflux Assay

The cholesterol efflux assay represents the fundamental methodology for evaluating ABCA1 function and its inhibition by compounds like this compound. The standard protocol involves several critical steps that must be carefully optimized for different cell types. For macrophage models such as J774 or THP-1 cells, researchers typically begin by seeding cells in 24-well plates at a density of 150,000 cells/well and labeling them with [3H]cholesterol (2 μCi/mL) for 48 hours in complete medium [3]. To maximize ABCA1 expression, cells are then incubated overnight with a cAMP analog (0.3 mM cpt-cAMP for J774) in medium containing 0.2% bovine serum albumin (BSA). Following induction, cells are treated with this compound (typically 10 μM) for 2 hours before initiating the efflux phase by adding lipid-free apoA-I (10 μg/mL) as cholesterol acceptor for 24 hours [1] [3]. The efflux rate is calculated as the percentage of total [3H]cholesterol released into the medium relative to the total cellular [3H]cholesterol content before efflux.

For specialized models such as induced ABCA1 expression systems, alternative approaches are employed. Baby hamster kidney (BHK) cells stably transfected with inducible human ABCA1 represent a valuable system for studying the transporter without confounding effects of endogenous regulation. These cells are typically induced with 10 nM mifepristone for 18-20 hours before this compound treatment and efflux measurement [3]. The efflux protocol must be adapted for specific research questions; for instance, when studying foam cells, researchers often pre-load macrophages with acetylated LDL (50-100 μg/mL) for 24-48 hours before the efflux assay to create cholesterol-enriched foam cells [3]. This approach revealed the intriguing finding that this compound only partially inhibits cholesterol efflux in foam cells (18.5%) compared to non-foam cells (31.5%), suggesting the engagement of alternative efflux pathways in cholesterol-loaded cells.

ABCA1 Localization and Cell Surface Binding Studies

The assessment of ABCA1 trafficking to the plasma membrane provides critical insights into the mechanism of this compound-mediated inhibition. The biotinylation assay represents a key technique for quantifying cell surface ABCA1. In this method, cells are treated with this compound following ABCA1 induction, then cooled to 4°C to halt membrane trafficking. Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent (such as sulfo-NHS-SS-biotin) for 30-60 minutes [1]. After quenching the reaction and washing away excess reagent, cells are lysed and biotinylated proteins are precipitated using streptavidin-agarose beads. The precipitated proteins are then subjected to Western blot analysis using ABCA1-specific antibodies, allowing quantification of the proportion of total ABCA1 present at the plasma membrane.

Complementary approaches include fluorescent confocal microscopy to visualize ABCA1 distribution. For these studies, cells are grown on glass coverslips, treated with experimental conditions, fixed with paraformaldehyde, and permeabilized with appropriate detergents. After blocking non-specific binding, cells are incubated with anti-ABCA1 antibodies followed by fluorophore-conjugated secondary antibodies [1]. The specimens are then examined by confocal microscopy, which typically reveals that this compound treatment causes ABCA1 retention in intracellular compartments compared to its prominent plasma membrane localization in control cells. Additionally, ligand binding studies using [125I]-labeled apoA-I demonstrate that this compound reduces specific binding at the cell surface, consistent with impaired transporter translocation [1]. These complementary techniques collectively provide compelling evidence that this compound disrupts the trafficking of ABCA1 to the plasma membrane rather than directly blocking its interaction with apoA-I at the cell surface.

This compound's multilevel mechanism of ABCA1 inhibition, impacting both localization and function.

Methodological Variations and Model Systems

The effects of this compound on ABCA1 function have been investigated across diverse experimental systems, each offering unique insights into the inhibitor's mechanism and applications. In canine spermatozoa studies, researchers have utilized this compound to elucidate the role of ABCA1 in sperm capacitation—a crucial process for fertilization competence. In this model, ejaculated sperm is diluted to 100 × 10⁶ cells/mL and treated with this compound (100 μM) for 2 hours at 37°C [4]. The capacitation status is evaluated using the chlortetracycline (CTC) fluorescence assay, which distinguishes between uncapacitated, capacitated, and acrosome-reacted sperm based on distinct fluorescence patterns. These studies demonstrated that this compound treatment significantly decreased the percentage of capacitated sperm (35% vs 54.2% in controls) and reduced cholesterol efflux, establishing ABCA1's functional role in this process [4]. Further investigation revealed a dose-dependent relationship, with 500 μM this compound maximally inhibiting capacitation while maintaining membrane integrity [5].

In bovine mammary gland research, this compound has helped characterize cholesterol transport mechanisms in mammary epithelial cells. These studies employ enriched plasma membrane vesicles (EPM) isolated from lactating and non-lactating bovine mammary tissues to assess ¹²⁵I-apoA-I binding characteristics [6]. Saturation binding assays demonstrate that this compound effectively displaces ¹²⁵I-apoA-I binding to EPM in a concentration-dependent manner, with reported dissociation constants (K_D) ranging between 40-74 nmol/L for apoA-I binding [6]. For functional cholesterol efflux assays in primary bovine mammary epithelial cells (MeBo), researchers pre-label cellular cholesterol pools with ³H-cholesterol, then measure efflux to apoA-I acceptors in the presence or absence of this compound. This system revealed that this compound significantly reduces ³H-cholesterol efflux and demonstrates vectorial cholesterol transport differences between apical and basolateral membrane domains [6]. The Transwell plate system further enables the separate collection of media from apical and basolateral chambers, facilitating the determination of polarized cholesterol efflux patterns that reflect the in vivo secretion and reuptake processes in mammary tissue.

Therapeutic Implications and Research Applications

Recent genetic approaches have shed new light on the therapeutic potential of this compound-mediated ABCA1 inhibition. A 2025 Mendelian randomization study revealed that genetic inhibition of ABCA1, mimicking this compound's action, significantly reduces the risk of Behçet's disease (OR = 0.496, 95% CI 0.283–0.868, P = 0.014) [7]. This protective effect appears mediated through specific reductions in very large HDL particle concentrations (OR = 0.917, 95% CI 0.889–0.947, P < 0.001), which account for approximately 10.4% of this compound's overall protective effect against Behçet's disease [7]. These findings suggest that this compound's ABCA1 inhibitory activity may have therapeutic applications beyond cardiovascular disease, potentially extending to inflammatory and autoimmune conditions characterized by neutrophil and immune cell dysregulation.

The experimental use of this compound as a specific ABCA1 inhibitor continues to generate insights into cholesterol transport biology across diverse physiological systems. In reproductive biology, this compound studies have established ABCA1's critical role in sperm capacitation through its regulation of cholesterol efflux [4] [5]. In lactation biology, this compound has helped demonstrate the importance of ABCA1 in mediating cholesterol transfer into milk across mammary epithelia [6]. These research applications highlight this compound's value as a pharmacological tool for dissecting ABCA1's functions in various tissues, notwithstanding its complex effects on HDL metabolism and the lingering paradox between its HDL-lowering and clinically beneficial effects. Future research directions should focus on developing more specific ABCA1 modulators that can separate the beneficial anti-inflammatory and antiatherogenic effects from the potentially undesirable HDL reduction.

Therapeutic and research applications stemming from this compound's ABCA1 inhibition.

Conclusion

References

- 1. -mediated cellular lipid this compound inhibits ABCA 1 efflux [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inactivates ABCA1 in the Plasma Membrane with ... [sciencedirect.com]

- 3. This compound treatment is associated with an ABCA1 ... [pmc.ncbi.nlm.nih.gov]

- 4. The ABCA blocking agent 1 decreases capacitation in... This compound [actavetscand.biomedcentral.com]

- 5. Inhibition of the cholesterol transporter ABCA1 by this compound ... [sciencedirect.com]

- 6. Characteristics and Functional Relevance of... | PLOS One [journals.plos.org]

- 7. Mendelian randomization reveals this compound's preventive ... [nature.com]

Probucol elimination fecal excretion pathway

Quantitative Data on Probucol Elimination

The table below summarizes key quantitative data on this compound's elimination and related pharmacokinetic parameters [1] [2]:

| Parameter | Value | Notes / Source |

|---|---|---|

| Fecal Excretion | ~84% of administered dose | Primary route of elimination [1] [2] |

| Renal Excretion | ~1.9% of administered dose | Minor route [1] [2] |

| Time to Steady-State | 3 to 4 months | With continuous daily dosing [2] |

| Elimination Half-Life | Up to 98 hours (steady-state) | Very long half-life; initial phase is 50-62 hours [2] |

This compound's low and variable oral absorption (around 7%) means most of an oral dose passes directly through the gastrointestinal tract and is excreted unchanged in feces [1]. The portion that is absorbed accumulates extensively in adipose tissue, with concentrations in fat, liver, and adrenal glands reaching 10 to 46 times that of plasma after continuous dosing, contributing to its long elimination half-life [2].

Mechanisms and Pathways Influencing Fecal Elimination

The fecal excretion of this compound and its associated cholesterol-lowering effect are linked to its ability to enhance the reverse cholesterol transport pathway, moving cholesterol from peripheral tissues to the liver for ultimate elimination in feces.

This diagram illustrates how this compound influences key steps to promote cholesterol elimination [3] [4] [2]:

- Increasing preβ1-HDL: this compound enhances the formation of small, lipid-poor HDL particles, which are highly efficient at accepting cholesterol from peripheral tissues.

- Activating CETP: this compound increases cholesteryl ester transfer protein activity, moving cholesterol esters from HDL to apolipoprotein B-containing lipoproteins, which are then taken up by the liver.

- Upregulating Hepatic SR-BI: this compound enhances the expression of scavenger receptor class B type I in the liver, facilitating the selective uptake of HDL cholesterol into the liver. The liver then secretes this cholesterol into the bile, leading to its ultimate fecal excretion.

Experimental Protocol for Cholesterol Efflux

To investigate this compound's effect on cellular cholesterol efflux, researchers use macrophage-based assays. Below is a summarized protocol based on methodologies from recent studies [5]:

- 1. Cell Culture & Differentiation: Use THP-1 human monocytes or J774 murine macrophages. Culture THP-1 cells in RPMI 1640 medium supplemented with 10% Fetal Calf Serum. Differentiate THP-1 monocytes into macrophages by treating with 50 µg/ml Phorbol Myristate Acetate for 72 hours.

- 2. Cholesterol Labeling & Foam Cell Formation: Label cellular cholesterol pools by incubating cells with 2 µCi/ml [³H]cholesterol for 48 hours. To induce foam cell formation, treat cells with Acetylated LDL during the labeling or subsequent incubation period.

- 3. ABCA1 Induction & this compound Treatment: Induce expression of the ABCA1 transporter by treating cells with 10 µM 9-cis-retinoic acid or 0.3 mM 8-(4-Chlorophenylthio) adenosine 3’,5’-cyclic monophosphate overnight. Incubate cells with or without this compound for 2 hours.

- 4. Cholesterol Efflux Phase: Wash cells and incubate with 10 µg/ml apolipoprotein A-I as a cholesterol acceptor for 24 hours.

- 5. Data Analysis & Calculation: Collect culture medium and measure radiolabeled cholesterol released from cells. Calculate cholesterol efflux rate using the formula:

( [³H]cholesterol in medium / ( [³H]cholesterol in cells + [³H]cholesterol in medium) ) × 100.

Research Implications and Context

This compound's unique effect of lowering HDL-C levels was initially viewed as undesirable. However, current research suggests this reflects an accelerated reverse cholesterol transport pathway, where cholesterol is more efficiently shuttled from tissues to the liver and out into the feces [3] [4]. The primary goal of enhancing cholesterol fecal excretion is to reduce the cholesterol burden in peripheral tissues, including arterial walls, thereby alleviating atherosclerosis [5] [6].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound - an overview [sciencedirect.com]

- 4. The therapeutic potential of this compound and this compound analogues ... [translationalneurodegeneration.biomedcentral.com]

- 5. This compound treatment is associated with an ABCA1 ... [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the mechanism of action of this compound - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

Probucol research Alzheimer's disease preclinical

Proposed Neuroprotective Mechanisms of Action

Probucol is believed to exert potential benefits in Alzheimer's disease through several interconnected pathways, as illustrated below.

This compound's multi-target mechanisms in Alzheimer's disease models.

Targeting Peripheral Lipoprotein-Aβ: A leading hypothesis suggests that this compound works by reducing the production and secretion of lipoprotein-amyloid beta (Aβ) complexes in the liver. These complexes can compromise the brain's microvasculature, leading to blood-brain barrier (BBB) dysfunction, neuroinflammation, and Aβ deposition in the brain [1] [2] [3]. By targeting this systemic source, this compound may reduce the brain's amyloid burden.

Antioxidant and Anti-inflammatory Effects: this compound is a potent antioxidant. In animal models, it has been shown to reduce oxidative stress and inhibit the Syk/ROS signaling pathway. This inhibition leads to reduced neuronal pyroptosis (a pro-inflammatory form of cell death) and apoptosis, thereby protecting against cognitive impairment [4] [5].

Modulation of Aβ Transport: A recent human trial in patients with hyperlipidemia demonstrated that this compound increases plasma levels of soluble Receptor for Advanced Glycation End products (sRAGE) [6]. sRAGE acts as a decoy receptor, binding to Aβ in the blood and facilitating its clearance from the brain, thus reducing the cerebral amyloid load.

Enhancing Synaptic Markers: An older preclinical study found that this compound administration in aged rats increased hippocampal levels of Apolipoprotein E (ApoE) and the synaptic protein SNAP-25, suggesting a role in promoting synaptic plasticity and health [7].

Summary of Preclinical and Clinical Findings

The table below summarizes key quantitative data and methodologies from pivotal studies on this compound.

Table 1: Key Preclinical and Clinical Evidence for this compound in Alzheimer's Disease and Related Models

| Model/Subject | Dosage & Duration | Key Findings | Proposed Primary Mechanism |

|---|---|---|---|

| Rats with Vascular Dementia (VD) [4] | 3.5 mg/kg/day for 8 weeks | Significantly improved cognitive impairment; reduced oxidative stress and neuronal apoptosis. | Inhibition of the Syk/ROS pathway, reducing pyroptosis and neuroinflammation. |

| Hyperlipidemic Humans (Normal Cognition) [6] | 1000 mg/day for 12 weeks | Significantly increased plasma Aβ42 and sRAGE levels. | Enhanced peripheral clearance of Aβ via sRAGE. |

| Aged Rats [7] | Chronic oral administration | Increased hippocampal ApoE and SNAP-25; reduced astroglial marker GFAP. | Support of synaptic plasticity and reduced astroglial activation. |

| Striatal Slices (Model of HD) [8] | 10-30 μM in vitro | Prevented ROS formation and lipid peroxidation induced by metabolic/excitotoxic stress. | Direct antioxidant/scavenger properties. |

Ongoing Clinical Trials: The PIA Study

The most advanced clinical investigation is the This compound in Alzheimer's Disease (PIA) Study, a Phase II trial across Australia and New Zealand [1] [2] [9].

- Trial Design: A randomized, double-blind, placebo-controlled study. The target is to enroll 314 participants with mild-to-moderate AD [2] [3].

- Intervention: Participants receive either 500 mg of this compound (Lorelco) twice daily or a placebo for 104 weeks (2 years). The first two weeks involve a placebo run-in for all participants to monitor adherence [2].

- Primary Outcome: The change in cognitive performance from baseline to 104 weeks, measured by the Alzheimer’s Disease Assessment Scales-Cognitive Subscale (ADAS-Cog) [2] [3].

- Secondary Outcomes: These include changes in brain structure (MRI), cerebral amyloid load (Amyloid PET), quality of life, and safety/tolerability [2] [3].

Experimental Protocols from Key Studies

For researchers designing related experiments, here are summaries of the methodologies used in the cited literature.

Table 2: Experimental Protocols from Key Studies

| Study Focus | In Vivo Model | In Vitro Model | Key Assessments |

|---|---|---|---|

| VD Model & Mechanism [4] | SD rats; 2-VO model of chronic cerebral hypoperfusion. This compound (3.5 mg/kg/day) for 8 weeks post-modeling. | BV-2 microglia exposed to hypoxia-hypoglycemia and H₂O₂, with/without Syk inhibitor. | Cognitive tests (e.g., Morris water maze); Immunofluorescence; Western blot (P-Syk, NLRP3, apoptosis markers). |

| Aβ Transport in Humans [6] | 120 hyperlipidemic patients with normal cognition; randomized to this compound (1000 mg/day) or placebo for 12 weeks. | N/A | Plasma Aβ42, sRAGE, and oxLDL levels measured at baseline, 6, and 12 weeks. |

| Synaptic Effects [7] | Aged (26-month) Long-Evans rats; chronic oral this compound. | N/A | Western blot and quantitative PCR for hippocampal ApoE, LRP, SNAP-25, and GFAP levels. |

Conclusions and Future Directions

Current evidence suggests this compound's potential as a multi-target therapeutic for Alzheimer's disease, addressing several key pathological processes simultaneously, including vascular dysfunction, oxidative stress, and impaired Aβ clearance [5]. The ongoing PIA Study will be crucial in determining whether these promising preclinical and early clinical findings translate into tangible cognitive benefits for patients with AD.

References

- 1. This compound in Alzheimer's Disease Study | PIA Clinical Trial [piastudy.com.au]

- 2. Efficacy of this compound on cognitive function in Alzheimer's disease [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound on cognitive function in Alzheimer's ... [medrxiv.org]

- 4. This compound protects against brain damage caused by intra ... [pubmed.ncbi.nlm.nih.gov]

- 5. The therapeutic potential of this compound and this compound analogues ... [translationalneurodegeneration.biomedcentral.com]

- 6. Effects of this compound on plasma amyloid-β transport in patients ... [lipidworld.biomedcentral.com]

- 7. The cholesterol-lowering drug this compound increases ... [sciencedirect.com]

- 8. This compound modulates oxidative stress and excitotoxicity in ... [sciencedirect.com]

- 9. A Double-Blind, Placebo Controlled, Randomised Phase II ... [dementia.org.au]

Experimental Evidence of Probucol's Effect on SR-BI

| Model System | Key Finding on Selective CE Uptake | Effect on SR-BI Expression | Reference |

|---|---|---|---|

| Mice (in vivo) | Marked increase in liver and adrenal glands | No change in SR-BI protein levels | [1] |

| SR-BI-transfected cells (in vitro) | 2-fold increase from Probucol-HDL vs Control-HDL | Not Applicable (controlled expression) | [1] |

| Hypercholesterolemic Rabbits (in vivo) | ~2-fold increase in hepatocytes | Significant upregulation (vs. high-cholesterol diet) | [2] [3] |

| Y1-BS1 Adrenal Cells | Significantly greater uptake from this compound-HDL | Amplified by ACTH (induces SR-BI) | [1] |

This compound's effect is linked to its ability to modify the HDL particle itself, making it a better substrate for SR-BI. This was demonstrated when HDL isolated from this compound-treated mice showed enhanced selective uptake in cell culture, whereas simply adding this compound to HDL in a test tube did not reproduce this effect [1]. This enhanced interaction occurs even with minimal changes to the HDL's physical composition, suggesting a functional modification [1].

Detailed Experimental Protocol

The core methodology for measuring selective cholesteryl ester uptake, as used in these studies, is outlined below. This multi-step process isolates and quantifies the lipid transfer mediated by SR-BI.

Experimental Workflow for Measuring Selective CE Uptake

The key steps involve:

- Preparation of Double-Radiolabeled HDL: HDL particles are labeled with ³H-cholesteryl ester (³H-CE) in their lipid core and with ¹²⁵I on their protein component (e.g., apolipoprotein A-I) [1] [4].

- Cell Incubation: The labeled HDL is incubated with cells expressing SR-BI (e.g., transfected cells, primary hepatocytes) for a set period [1] [2].

- Radioactivity Measurement: After incubation, cell-associated ³H and ¹²⁵I radioactivity is measured [1].

- Data Calculation:

- ¹²⁵I decay measures HDL holoparticle uptake.

- Selective CE uptake is calculated as the difference between total cell-associated ³H-CE and the ³H-CE accounted for by holoparticle uptake [1].

The Broader Mechanism: this compound in Reverse Cholesterol Transport

This compound's action on SR-BI is part of a broader, seemingly paradoxical mechanism that enhances reverse cholesterol transport (RCT) despite lowering HDL-C levels. The diagram below illustrates this integrated pathway.

This compound's Integrated Mechanism in RCT

The process involves several coordinated actions:

- Inhibition of Hepatic ABCA1: this compound inhibits the ABCA1 transporter in the liver, reducing the re-efflux of cholesterol from the liver back into the plasma. This explains the drop in HDL-C levels and, paradoxically, diverts more HDL-derived cholesterol toward excretion into the bile [4].

- Promotion of Macrophage RCT: Despite lowering HDL-C, studies in mice show that this compound maintains or even increases the net flux of cholesterol from macrophages to the feces, which is the ultimate goal of atheroprotective RCT [4].

- Improvement of HDL Function: this compound improves the anti-oxidant and anti-inflammatory properties of HDL, such as increasing paraoxonase 1 (PON1) activity and reducing myeloperoxidase (MPO) activity, making it more functional [5].

Interpretation and Research Implications

The collected evidence indicates that this compound's HDL-lowering is not a negative side effect but a reflection of its potent action in enhancing RCT through SR-BI. The upregulation and enhanced functionality of hepatic SR-BI facilitate the critical final step of delivering cholesterol to the liver for elimination [6] [2] [5].

For your whitepaper, you can position this compound as a proof-of-concept that therapeutic strategies targeting RCT functionality can be more impactful than those merely aiming to raise HDL-C concentration. This explains its clinical benefits in reducing atherosclerosis and xanthomas despite its effect on plasma HDL-C levels [5] [7].

References

- 1. enhances selective this compound of HDL-associated cholesteryl... uptake [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on HDL Metabolism and Class B Type I ... [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on HDL metabolism and class B type I ... [sciencedirect.com]

- 4. Pharmacologic Suppression of Hepatic ATP-Binding ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound alleviates atherosclerosis and improves high density ... [pmc.ncbi.nlm.nih.gov]

- 6. SR-BI, a Multifunctional Receptor in Cholesterol ... [pmc.ncbi.nlm.nih.gov]

- 7. Impact of this compound on xanthoma reduction and its role in... [oaepublish.com]

Comprehensive Technical Analysis of Probucol's Pharmacodynamics and Lipid-Lowering Effects

Drug Overview and Historical Context

Probucol is a unique lipid-lowering agent with a complex pharmacological profile that distinguishes it from other cholesterol-modifying therapeutics. Initially developed as a synthetic antioxidant for industrial applications in rubber manufacturing, this compound was subsequently discovered to possess cholesterol-lowering properties in rodent models, leading to its development as a therapeutic agent for hypercholesterolemia. [1] Chemically, this compound is classified as a bisphenolic compound with a molecular formula of C₃₁H₄₈O₂S₂ and a molecular weight of 516.842 g/mol. [2] Its chemical structure features two tertiary butyl phenolic groups connected by an isopropylidenedithio bridge, contributing to both its lipophilicity and potent antioxidant properties. [2]

The historical trajectory of this compound has been marked by both clinical use and regulatory challenges. While it was previously approved in several Western countries for managing hypercholesterolemia, concerns regarding QT interval prolongation observed in animal studies and its unusual effect of significantly lowering high-density lipoprotein cholesterol (HDL-C) led to its withdrawal from many markets. [3] [1] Despite this withdrawal, this compound has continued to be prescribed in several Asian countries and South Africa, particularly for specialized applications such as promoting xanthoma regression in patients with familial hypercholesterolemia. [1] The drug is currently categorized as "approved, investigational, withdrawn" in drug databases, reflecting its complex regulatory history. [2]

Lipid-Modifying Effects and Clinical Efficacy

Impact on Plasma Lipoproteins

This compound exerts distinctive effects on the plasma lipoprotein profile, characterized by moderate reductions in atherogenic lipoproteins coupled with a pronounced decrease in HDL-C. The table below summarizes the quantitative effects of this compound monotherapy on major lipoprotein classes based on clinical trials and pharmacological studies:

Table 1: Effects of this compound Monotherapy on Plasma Lipoproteins

| Lipoprotein Parameter | Mean Change (%) | Range Observed in Clinical Studies (%) | Time to Steady-State Effect |

|---|---|---|---|

| LDL-C | -10 to -20% | -8% to -33% | Several weeks |

| Total Cholesterol | -10 to -20% | -10% to -22% | Several weeks |

| HDL-C | -20 to -30% | -17% to -33% | Several weeks |

| HDL₂ Subfraction | -13 to -33% | Variable preferential reduction | Several weeks |

| HDL₃ Subfraction | Variable | Dependent on baseline levels | Several weeks |

| Apolipoprotein A-I | -10 to -25% | -10% to -25% | Several weeks |

| Triglycerides | Minimal to no change | Variable, sometimes increased | Not consistent |

| VLDL Cholesterol | Minimal to no change | Not significant | Not consistent |

The lipid-lowering effects of this compound manifest within several weeks of initiation and can persist for weeks to months after discontinuation, likely reflecting the drug's extensive distribution into adipose tissue and exceptionally long elimination half-life. [3] The pharmacokinetic profile of this compound is characterized by limited and variable gastrointestinal absorption (approximately 7%), which is enhanced when administered with food. [2] The drug accumulates gradually in the body, reaching steady-state concentrations only after 3-4 months of continuous administration. [3] this compound displays extensive distribution into plasma lipoproteins (approximately 90%), primarily associating with LDL and VLDL fractions. [3] The terminal elimination half-life ranges dramatically from 12 hours to more than 500 hours, with the longest half-life observed in adipose tissue, where concentrations can reach 100 times those in plasma. [3] [2]

Comparative Efficacy with Other Lipid-Lowering Agents

In head-to-head clinical comparisons, this compound demonstrates more modest LDL-C lowering efficacy compared to statins. A multicenter randomized clinical trial comparing various lovastatin regimens with this compound (500 mg twice daily) in patients with severe primary hypercholesterolemia found lovastatin to be considerably more effective. [4] Lovastatin regimens reduced LDL-C by 25-40%, while this compound reduced LDL-C by only 8%. [4] Additionally, lovastatin increased HDL-C by 9-12%, whereas this compound decreased HDL-C by 23%. [4]

Despite its less potent LDL-C lowering effects, this compound has demonstrated particular clinical utility in promoting the regression of xanthomas. [3] [1] This effect is often apparent after 2-3 months of therapy and has been observed even in patients with homozygous familial hypercholesterolemia who typically respond poorly to other lipid-lowering agents. [3] The combination of this compound with bile acid sequestrants (cholestyramine or colestipol) produces additive LDL-C lowering effects, with reductions of 27-28% reported in clinical studies. [3]

Molecular Mechanisms of Action

Lipid-Lowering Mechanisms

This compound exerts its lipid-modifying effects through multiple molecular pathways that impact various aspects of cholesterol metabolism and transport:

Enhanced LDL Catabolism: this compound increases the fractional catabolic rate of LDL by up to 87% in treated patients. This effect appears to operate through both receptor-mediated and receptor-independent pathways, as this compound effectively lowers LDL-C even in LDL receptor-deficient animal models and in humans with homozygous familial hypercholesterolemia. [3] [1]

Modulation of Reverse Cholesterol Transport: this compound appears to enhance reverse cholesterol transport through increased plasma cholesteryl ester transfer protein (CETP) activity and boosted hepatic scavenger receptor class B type I (SR-BI) expression. [1] This enhanced reverse transport accelerates the movement of cholesteryl esters from HDL to lower-density lipoproteins. [5] The reduction in HDL-C observed with this compound may paradoxically reflect accelerated reverse cholesterol transport rather than impaired cholesterol efflux. [3] [1]

Inhibition of Cellular Cholesterol Efflux: this compound inhibits ATP-binding cassette transporter A1 (ABCA1)-mediated cellular lipid efflux. [2] This inhibition reduces the formation of nascent HDL particles and shifts HDL formation toward smaller, discoidal particles that may more efficiently uptake free cholesterol from peripheral tissues. [1]

Enhanced Biliary Cholesterol Excretion: this compound promotes the excretion of cholesterol into bile, with studies showing increased bile acid excretion by up to 84% following this compound administration. [3] This enhanced fecal elimination represents a significant final pathway for cholesterol removal from the body.

The following diagram illustrates this compound's multifaceted mechanisms of action impacting lipoprotein metabolism:

This compound's integrated mechanisms target multiple pathways in lipoprotein metabolism and oxidative stress.

Antioxidant and Anti-inflammatory Properties

Beyond its lipid-modifying effects, this compound possesses significant antioxidant properties that contribute to its potential antiatherogenic effects:

Inhibition of LDL Oxidation: this compound at concentrations of 1-5 μmol/L inhibits the formation of peroxides in LDL incubated with endothelial cells. [3] LDL isolated from patients treated with this compound demonstrates greater resistance to oxidative modification compared to LDL from untreated controls. [3]

Reduction of Foam Cell Formation: At concentrations of 103-207 mg/L, this compound prevents the development of macrophages into foam cells and reduces intracellular accumulation of esterified cholesterol elicited by acetyl LDL. [3] This inhibition of foam cell formation represents a critical antiatherogenic mechanism independent of lipid lowering.

Anti-inflammatory Effects: Experimental studies indicate that this compound can suppress the secretion of interleukin-1 from peritoneal macrophages stimulated with lipopolysaccharide. [3] This anti-inflammatory activity may contribute to the drug's beneficial effects on vascular inflammation.

The antioxidant properties of this compound are particularly noteworthy given the hypothesized role of oxidized LDL in atherogenesis. By incorporating into LDL particles due to its lipophilicity, this compound protects LDL from oxidative modification, potentially interrupting a key early step in atherosclerotic plaque development. [3]

Experimental Methodologies for this compound Research

Clinical Trial Designs

Well-designed clinical trials investigating this compound's effects should incorporate several key elements:

Randomization and Blinding: A 12-week randomized, double-blind, placebo-controlled trial design has been effectively employed to investigate this compound's effects on plasma amyloid-β transport in hyperlipidemic patients. [6] This design involves computer-generated random sequences with unique participant identifiers, with all trial participants and personnel (except research pharmacists and statisticians) blinded to treatment allocation. [6]

Dosage Regimen: Clinical trials typically administer this compound at 500 mg twice daily with meals to enhance bioavailability. [3] [6] The extended elimination half-life necessitates treatment periods of at least 12 weeks to reach steady-state concentrations and assess full pharmacological effects.

Outcome Measures: Key endpoints include lipid parameters (LDL-C, HDL-C, total cholesterol, triglycerides), specific lipoprotein subfractions, apolipoprotein levels, and emerging biomarkers such as oxidized LDL, cholesterol ester transfer protein activity, and reverse cholesterol transport metrics. [1] [6]